molecular formula C9H9ClN2O4 B2354085 4-Chloro-2-nitro-DL-phenylalanine CAS No. 56433-05-7

4-Chloro-2-nitro-DL-phenylalanine

Cat. No.: B2354085
CAS No.: 56433-05-7
M. Wt: 244.63
InChI Key: UANMRKQAHHCMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-nitro-DL-phenylalanine is a synthetic amino acid derivative with the molecular formula C9H9ClN2O4 and a molecular weight of 244.63 g/mol . This compound is characterized by the presence of a chloro group at the fourth position and a nitro group at the second position on the phenyl ring of phenylalanine. It is typically found as a white to yellow solid and is used in various scientific research applications .

Safety and Hazards

The safety data sheet for 4-Chloro-2-nitro-DL-phenylalanine indicates that it is toxic . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . In case of contact, it is advised to wash with copious amounts of water and remove contaminated clothing .

Preparation Methods

The synthesis of 4-Chloro-2-nitro-DL-phenylalanine involves several steps. One common method includes the nitration of 4-chlorophenylalanine. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration .

Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield. These methods often incorporate advanced purification techniques, such as recrystallization and chromatography, to achieve high purity levels .

Chemical Reactions Analysis

4-Chloro-2-nitro-DL-phenylalanine undergoes various chemical reactions, including:

Properties

IUPAC Name

2-amino-3-(4-chloro-2-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c10-6-2-1-5(3-7(11)9(13)14)8(4-6)12(15)16/h1-2,4,7H,3,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANMRKQAHHCMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from 4-chloro-2-nitrobenzyl chloride and diethylacetamidomalonate according to the procedures described by Davis, A. L.; et al, in Arch. Biochem, Biophys., 102, 48 (1963).
Name
4-chloro-2-nitrobenzyl chloride
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reactant
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